![molecular formula C21H18ClN3O2S B2593517 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide CAS No. 897458-84-3](/img/structure/B2593517.png)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
This compound is an imidazothiazole derivative . Imidazothiazole derivatives have been studied for their wide range of biological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction .Molecular Structure Analysis
Thiazole, a component of this compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have attracted attention due to their potential as anticancer agents. Specifically, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l) demonstrated cytotoxicity against human cancer cell lines, including MDA-MB-231. Notably, it exhibited an IC50 value of 1.4 μM against MDA-MB-231, making it a potential inhibitor for this aggressive breast cancer subtype .
VEGFR2 Inhibition
Compound 5l also showed slightly higher inhibition of VEGFR2 (vascular endothelial growth factor receptor 2) compared to its precursor, 5a. At 20 μM, 5l achieved a 5.72% inhibitory rate against VEGFR2, while 5a exhibited a 3.76% inhibitory rate. This suggests that 5l may have anti-angiogenic properties, which are relevant in cancer therapy .
Selectivity Against MDA-MB-231
Interestingly, 5l displayed greater selectivity against MDA-MB-231 cells (breast cancer) than HepG2 cells (liver cancer). Its IC50 value against HepG2 was 22.6 μM, indicating potential specificity for breast cancer treatment .
Antifungal and Antibacterial Properties
Imidazo[2,1-b]thiazoles have been explored for their antifungal and antibacterial activities. While the specific compound 5l was not directly tested for these properties, its structural class suggests potential in combating fungal and bacterial infections .
Anti-Inflammatory Effects
Although not directly studied for anti-inflammatory effects, imidazo[2,1-b]thiazole derivatives have been associated with anti-inflammatory properties. Further investigation could reveal whether 5l contributes to this activity .
CFTR-Selective Potentiators
Imidazo[2,1-b]thiazoles have been investigated as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators. While 5l’s role in this area remains unexplored, its scaffold aligns with the class of compounds studied for CFTR modulation .
Mechanism of Action
Future Directions
Imidazothiazole derivatives have shown potential in various biological activities, suggesting they could be further explored for potential therapeutic applications . One compound with a similar structure displayed broad spectrum antiproliferative activity against all tested cell lines , indicating potential for future research in anticancer therapy.
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-27-18-4-2-3-14(9-18)11-23-20(26)10-17-13-28-21-24-19(12-25(17)21)15-5-7-16(22)8-6-15/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLBYYYTNFDHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
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